tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate
Description
tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate (CAS: 1253654-25-9; molecular formula: C₁₁H₁₆N₂O₃) is a pyridazine derivative featuring a carbamate-protected amine group at the 3-position of a partially hydrogenated pyridazine ring. The 6-oxo-1,6-dihydropyridazine core imparts distinct electronic and steric properties, while the tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
tert-butyl N-(6-oxo-1H-pyridazin-3-yl)carbamate |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-6-4-5-7(13)12-11-6/h4-5H,1-3H3,(H,12,13)(H,10,11,14) |
InChI Key |
BCRDXUGOODYMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate typically involves the use of tert-Butyloxycarbonyl (Boc) as a protecting group. One common method involves the reaction of tert-Butyloxycarbonyl-protected amino acids with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as Sn(Oct)2 and solvents like methanol . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s purity and yield .
Chemical Reactions Analysis
tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various catalysts and solvents depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of tert-butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate as an anticancer agent. Its derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, research indicates that compounds with similar structures can effectively inhibit specific kinases associated with cancer progression .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property makes it a candidate for developing new therapeutic agents targeting chronic inflammation .
1.3 Neuroprotective Effects
Another area of interest is its neuroprotective effects. Preliminary research indicates that this compound may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Science Applications
2.1 Herbicidal Activity
In agricultural research, the compound has been explored for its herbicidal properties. Studies have demonstrated its effectiveness in controlling specific weed species without harming crop plants. This selectivity is attributed to its unique mode of action, which interferes with the metabolic processes of target weeds while being less toxic to desirable plants .
2.2 Plant Growth Regulation
Furthermore, this compound has been studied as a plant growth regulator. It can enhance root development and overall plant vigor, making it a valuable tool for improving crop yields under various environmental conditions .
Materials Science Applications
3.1 Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its ability to form stable bonds with other monomers can lead to materials with improved mechanical strength and thermal stability .
3.2 Coatings and Adhesives
Additionally, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of this compound into formulations may enhance adhesion properties and durability against environmental factors .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibition of tumor growth via signaling modulation |
| Anti-inflammatory Agent | Reduction of pro-inflammatory cytokines | |
| Neuroprotective Agent | Protection against oxidative stress | |
| Agricultural Science | Herbicide | Selective control of weed species |
| Plant Growth Regulator | Enhancement of root development | |
| Materials Science | Polymer Synthesis | Improved mechanical strength |
| Coatings and Adhesives | Enhanced adhesion properties |
Mechanism of Action
The mechanism of action of tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the deprotection of the Boc group using oxalyl chloride results in the formation of active intermediates that can interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate with structurally related compounds, emphasizing substituent effects, synthetic utility, and applications:
Key Comparative Findings
Core Heterocycle Differences: Pyridazine vs. Pyridine: The pyridazine core (two adjacent nitrogen atoms) in the target compound exhibits reduced aromaticity compared to pyridine derivatives, leading to higher reactivity in electrophilic substitutions. For example, tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate (pyridine-based) shows greater metabolic stability in pharmacokinetic studies . Hydrogenation Effects: The 1,6-dihydro state in the target compound introduces non-planarity, affecting π-π stacking interactions in crystal structures compared to fully aromatic analogues .
Substituent Impact :
- Boc Group : The tert-butyl carbamate in the target compound provides steric protection for the amine, reducing undesired side reactions during synthesis. In contrast, Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate lacks this protection but offers a reactive ester for further derivatization .
- Halogenation : Bromo-substituted derivatives (e.g., Methyl 5-bromo-...carboxylate ) enable cross-coupling reactions, whereas the target compound’s unsubstituted pyridazine core limits such applications .
Crystallographic and Stability Data :
- X-ray studies of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate reveal intramolecular hydrogen bonding between the ureido group and pyridazine oxygen, stabilizing its conformation . Similar interactions are absent in the target compound due to its simpler substituent profile.
- The Boc group in the target compound contributes to crystallinity, as evidenced by its inclusion in catalog listings with >97% purity , whereas ester-containing analogues often require chromatographic purification .
Biological Relevance :
- Fluorophenyl-ureido derivatives (e.g., tert-Butyl (6-(3-(3-Fluorophenyl)...carbamate ) show enhanced binding to kinase ATP pockets due to fluorine’s electronegativity and hydrophobic effects . The target compound’s lack of fluorinated groups limits its direct therapeutic use but retains utility as a synthetic intermediate.
Biological Activity
tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 210.23 g/mol
- CAS Number : 1394935-52-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Phosphodiesterase Inhibition : The compound has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial in various signaling pathways involved in inflammation and immune responses .
- Anticancer Properties : Preliminary studies suggest that derivatives of pyridazinone compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The structure of this compound may contribute to its efficacy against specific cancer cell lines .
1. Anti-inflammatory Effects
The inhibition of PDE4 by this compound suggests potential applications in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. By increasing cAMP levels, the compound may help reduce inflammation and improve respiratory function .
2. Anticancer Activity
Research indicates that compounds similar to this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these derivatives can induce cell cycle arrest and apoptosis through multiple pathways .
Study on PDE4 Inhibition
A study conducted by researchers demonstrated that a related compound significantly inhibited PDE4 activity with an IC value of 0.34 μM, indicating strong potential for therapeutic use in inflammatory conditions .
| Compound | IC (μM) | % TDI | k (min) |
|---|---|---|---|
| Compound A | 0.34 | 66 | 0.0921 |
| Compound B | >50 | 4 | 0.0023 |
Anticancer Efficacy
In another study focusing on anticancer properties, derivatives containing the pyridazinone core were tested against human liver carcinoma cell lines (HepG2). The results indicated that certain modifications to the compound structure enhanced its cytotoxicity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
